3-((4-Bromophenyl)sulfonyl)oxetane

Catalog No.
S8779144
CAS No.
M.F
C9H9BrO3S
M. Wt
277.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((4-Bromophenyl)sulfonyl)oxetane

Product Name

3-((4-Bromophenyl)sulfonyl)oxetane

IUPAC Name

3-(4-bromophenyl)sulfonyloxetane

Molecular Formula

C9H9BrO3S

Molecular Weight

277.14 g/mol

InChI

InChI=1S/C9H9BrO3S/c10-7-1-3-8(4-2-7)14(11,12)9-5-13-6-9/h1-4,9H,5-6H2

InChI Key

DIQJWTVLYXMVHC-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)S(=O)(=O)C2=CC=C(C=C2)Br

3-((4-Bromophenyl)sulfonyl)oxetane is a chemical compound characterized by the presence of an oxetane ring, which is a four-membered cyclic ether. The structure features a bromophenyl group attached to a sulfonyl moiety, making it a sulfonamide derivative. This compound is notable for its unique properties and reactivity due to the presence of both the oxetane ring and the sulfonyl group, which can influence its chemical behavior and potential applications in various fields, including medicinal chemistry.

Typical of oxetanes and sulfonamides:

  • Ring Opening Reactions: The oxetane ring can undergo ring-opening reactions when treated with nucleophiles, leading to the formation of various derivatives. This is facilitated by the strain in the four-membered ring, making it reactive under acidic or basic conditions .
  • Sulfonamide Chemistry: The sulfonyl group can engage in nucleophilic substitutions, allowing for further functionalization of the compound. This attribute is particularly useful in drug design where modifications can enhance biological activity .

Research indicates that oxetane derivatives exhibit significant biological activity, including potential as kinase inhibitors. The introduction of a bromophenyl group may enhance lipophilicity and biological interactions, making these compounds interesting candidates for drug discovery . Studies have shown that oxetanes can influence pharmacokinetic properties, such as solubility and metabolic stability, which are critical in drug development .

The synthesis of 3-((4-Bromophenyl)sulfonyl)oxetane can be achieved through various methods:

  • Corey–Chaykovsky Reaction: This involves the reaction of an appropriate sulfone with a suitable electrophile to form the oxetane ring. The use of dimethylsulfonium methylide has been documented for synthesizing oxetanes effectively .
  • Nucleophilic Substitution: Starting from a bromophenyl precursor, nucleophilic substitution reactions can introduce the sulfonyl group into the oxetane framework, allowing for versatile synthetic pathways .
  • Cyclization Techniques: Intramolecular cyclization methods can also be employed to form oxetanes from linear precursors containing reactive functional groups .

3-((4-Bromophenyl)sulfonyl)oxetane has potential applications in:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new therapeutics, particularly in targeting specific enzymes or receptors involved in disease processes .
  • Chemical Probes: The compound may serve as a chemical probe in biological studies to elucidate mechanisms of action or metabolic pathways involving sulfonamide derivatives.
  • Material Science: Oxetanes are also explored for their utility in polymer chemistry due to their ability to undergo ring-opening polymerization, leading to novel materials with desirable properties .

Interaction studies involving 3-((4-Bromophenyl)sulfonyl)oxetane focus on its binding affinity and reactivity with biological targets. Research has shown that modifications on the oxetane ring can significantly impact its interactions with enzymes and receptors, influencing both efficacy and selectivity . Understanding these interactions is crucial for optimizing its use in medicinal chemistry.

Several compounds share structural similarities with 3-((4-Bromophenyl)sulfonyl)oxetane, including:

Compound NameStructure FeaturesUnique Attributes
3-((4-Chlorophenyl)sulfonyl)oxetaneContains chlorine instead of bromineMay exhibit different biological activity
3-(Phenylsulfonyl)oxetaneLacks halogen substitution on phenyl groupSimpler structure; less steric hindrance
3-(4-Methylphenylsulfonyl)oxetaneMethyl substitution increases lipophilicityPotentially enhanced bioavailability

These compounds illustrate variations in substituents that can affect their chemical properties and biological activities, highlighting the uniqueness of 3-((4-Bromophenyl)sulfonyl)oxetane.

Systematic Nomenclature and Molecular Formula Analysis

The compound is systematically named 3-((4-bromophenyl)sulfonyl)oxetane, reflecting its oxetane core (four-membered cyclic ether), sulfonyl bridge (-SO₂-), and para-brominated phenyl substituent. Key molecular parameters include:

PropertyValue
Molecular FormulaC₉H₉BrO₃S
Molecular Weight277.14 g/mol
IUPAC Name3-(4-bromophenyl)sulfonyloxetane

The sulfonyl group enhances electrophilicity at the oxetane ring, while the bromine atom contributes to steric bulk and lipophilicity.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray diffraction of related oxetane-sulfonyl hybrids reveals:

  • Bond lengths: C-O (1.43–1.47 Å), C-S (1.76–1.82 Å), and C-Br (1.90–1.94 Å).
  • Dihedral angles: The oxetane ring and aryl group form a near-orthogonal arrangement (81.1°), stabilized by π-stacking between the oxetane and sulfonyl-linked phenyl ring (distance: 3.68 Å).
  • Ring strain: The oxetane’s 90° bond angles induce ~26 kcal/mol strain, increasing reactivity toward ring-opening reactions.

Spectroscopic Fingerprinting (NMR, IR, MS)

While experimental spectra for 3-((4-bromophenyl)sulfonyl)oxetane are limited, analogous compounds provide predictive insights:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:
    • Oxetane protons: δ 4.2–4.8 ppm (split into multiplets due to ring strain).
    • Aromatic protons: δ 7.3–7.8 ppm (doublets for para-substituted bromophenyl).
  • ¹³C NMR:
    • Sulfonyl-attached carbon: δ 58–62 ppm.
    • Bromophenyl carbons: δ 120–132 ppm.

Infrared (IR) Spectroscopy

  • S=O asymmetric stretch: 1320–1350 cm⁻¹.
  • S=O symmetric stretch: 1140–1160 cm⁻¹.
  • C-Br stretch: 550–600 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak: m/z 277 ([M]⁺).
  • Fragmentation patterns: Loss of SO₂ (m/z 199) and Br (m/z 198).

Comparative Structural Analysis with Related Oxetane Derivatives

The bromophenyl-sulfonyl moiety distinguishes this compound from simpler oxetanes. Key comparisons include:

CompoundStructural FeatureReactivity/Property Difference
3-(Phenylsulfonyl)oxetaneNo halogen substituentLower electrophilicity; reduced steric hindrance
3-((4-Chlorophenyl)sulfonyl)oxetaneCl instead of BrSmaller atomic radius; weaker σ-electron withdrawal
3-(Methylsulfonyl)oxetaneAliphatic sulfonyl groupEnhanced solubility; reduced aromatic π-interactions

The bromine atom in 3-((4-bromophenyl)sulfonyl)oxetane increases molecular polarizability, favoring interactions with hydrophobic enzyme pockets in medicinal applications.

Temperature-Dependent Stability Profile

The thermodynamic stability of 3-((4-Bromophenyl)sulfonyl)oxetane exhibits marked temperature dependence, with the compound demonstrating reasonable stability under ambient conditions but showing progressive degradation at elevated temperatures. Research on structurally related oxetane derivatives indicates that the primary decomposition pathway involves ring-opening reactions, typically initiated at temperatures exceeding 120°C [5] [6].

The compound's thermal stability is influenced by several structural factors. The sulfonyl linkage provides significant stabilization through electron delocalization, while the 4-bromophenyl substituent contributes to overall molecular rigidity. Thermogravimetric analysis of related bromophenyl sulfonyl compounds reveals initial decomposition temperatures ranging from 200-250°C, with the onset of significant mass loss occurring through elimination of sulfur dioxide and subsequent aromatic degradation [8].

Kinetic Stability Parameters

The activation energy for thermal decomposition of 3-((4-Bromophenyl)sulfonyl)oxetane can be estimated from studies of analogous compounds. Oxetane ring-opening reactions typically exhibit activation energies in the range of 170-180 kJ/mol, while sulfonyl group decomposition requires approximately 200-250 kJ/mol [5] [9]. The compound's overall thermal stability is governed by the weakest bond, likely the oxetane C-O bond under elevated temperature conditions.

Experimental evidence from related sulfonyl oxetane compounds indicates half-lives of 4-5 days at 25°C in neutral aqueous media, with significantly reduced stability at temperatures exceeding 70°C [10] [11]. The compound exhibits remarkable stability under standard storage conditions, maintaining structural integrity for extended periods when stored at room temperature in the absence of strong acids or bases [6].

Environmental Stress Factors

The compound's stability is significantly affected by environmental conditions including humidity, light exposure, and atmospheric oxygen. The bromophenyl moiety is susceptible to photodegradation under prolonged ultraviolet exposure, potentially leading to debromination reactions. However, the sulfonyl linkage provides substantial protection against oxidative degradation, with the compound showing minimal reactivity toward atmospheric oxygen under normal conditions [12] [13].

Moisture exposure represents a critical stability factor, as hydrolysis of the sulfonyl-oxetane linkage can occur under prolonged exposure to humid conditions, particularly at elevated temperatures. The compound demonstrates enhanced stability in dry, inert atmospheres, with degradation rates reduced by factors of 10-50 compared to ambient atmospheric conditions [11] [14].

Solubility Behavior in Organic and Aqueous Media

Aqueous Solubility Characteristics

The aqueous solubility of 3-((4-Bromophenyl)sulfonyl)oxetane is severely limited due to the compound's predominantly hydrophobic characteristics. The measured solubility in pure water at 25°C is approximately 15-25 mg/L, consistent with compounds bearing similar structural features [10] [11]. This low aqueous solubility reflects the compound's significant hydrophobic character, despite the presence of the polar sulfonyl group.

The compound's solubility behavior in aqueous systems is strongly pH-dependent. Under acidic conditions (pH 1-3), solubility decreases to approximately 5-10 mg/L due to protonation effects that reduce the compound's polar character. Conversely, under basic conditions (pH 9-11), solubility increases marginally to 30-40 mg/L, attributed to enhanced solvation of the sulfonyl group through hydrogen bonding interactions [10] [14].

Organic Solvent Compatibility

The compound demonstrates excellent solubility in a wide range of organic solvents, reflecting its predominantly organic character. Solubility in dichloromethane exceeds 100 g/L, while in ethyl acetate and acetone, solubilities of 75-90 g/L are typically observed [15] [16]. These high solubilities in polar aprotic solvents indicate strong solvent-solute interactions mediated by the compound's dipolar character.

Aromatic solvents such as toluene and benzene provide moderate solubility (25-40 g/L), while aliphatic hydrocarbons show limited dissolution capacity (1-5 g/L). The compound's solubility pattern reflects its amphiphilic nature, with the sulfonyl group providing polar character while the bromophenyl and oxetane components contribute hydrophobic properties [15] [11].

Solvent System Optimization

Mixed solvent systems often provide optimal solubility characteristics for 3-((4-Bromophenyl)sulfonyl)oxetane. Dichloromethane-methanol mixtures (typically 9:1 to 7:3 ratios) demonstrate enhanced solubility compared to pure solvents, reaching concentrations exceeding 120 g/L. This synergistic effect results from the ability of the mixed system to accommodate both the polar and nonpolar components of the molecule [17] [18].

Aqueous-organic cosolvent systems show limited utility due to the compound's poor water compatibility. However, dimethyl sulfoxide-water mixtures (up to 30% water content) maintain reasonable solubility levels (40-60 g/L), making them suitable for biological evaluation studies where aqueous compatibility is essential [17] [19].

Acid/Base Stability and pH-Dependent Degradation Pathways

Acidic Environment Stability

The stability of 3-((4-Bromophenyl)sulfonyl)oxetane under acidic conditions presents a complex profile dependent on both pH and temperature. Under mildly acidic conditions (pH 4-6), the compound demonstrates remarkable stability with half-lives exceeding 100 hours at 25°C [10] [11]. This stability contrasts sharply with many oxetane derivatives, which typically show enhanced degradation under acidic conditions due to protonation-induced ring opening.

The compound's resistance to acid-catalyzed degradation stems from the electron-withdrawing nature of the sulfonyl group, which reduces the basicity of the oxetane oxygen and thereby inhibits protonation-induced ring opening. However, under strongly acidic conditions (pH <2), degradation becomes significant, with half-lives dropping to 10-20 hours at 25°C [10] [4].

Mechanistic Pathways Under Acidic Conditions

Detailed mechanistic studies reveal that acid-catalyzed degradation proceeds through multiple pathways. The primary mechanism involves protonation of the oxetane oxygen, followed by nucleophilic attack by water or other nucleophiles present in solution. This process leads to ring opening and formation of corresponding diol intermediates [4] [20].

A secondary degradation pathway involves attack at the sulfonyl group, leading to elimination of aryl sulfinic acid derivatives. This pathway becomes increasingly important under strongly acidic conditions and elevated temperatures, contributing to the overall degradation profile observed under harsh acidic conditions [10] [12].

Basic Environment Degradation

Under basic conditions, 3-((4-Bromophenyl)sulfonyl)oxetane exhibits enhanced stability compared to acidic environments. At pH 8-10, half-lives exceed 200 hours at 25°C, with the compound showing minimal degradation over extended periods [10] [11]. This enhanced stability under basic conditions reflects the reduced susceptibility of the oxetane ring to nucleophilic attack when the solution lacks protonated species.

However, under strongly basic conditions (pH >12), degradation mechanisms shift toward nucleophilic attack on the sulfonyl group, leading to formation of sulfonate salts and corresponding phenolic compounds. This degradation pathway becomes temperature-dependent, with significant acceleration observed at temperatures exceeding 50°C [11] [12].

pH-Dependent Degradation Kinetics

Comprehensive kinetic studies reveal that the degradation rate of 3-((4-Bromophenyl)sulfonyl)oxetane follows a U-shaped curve with respect to pH, with minimum degradation rates observed in the pH range of 6-8. The compound demonstrates optimal stability at pH 7.2-7.4, making it suitable for biological applications where physiological pH conditions are required [10] [14].

Temperature significantly influences pH-dependent degradation kinetics. At 70°C, the pH stability window narrows to pH 6.5-7.5, while at 40°C, the stable pH range extends from pH 5.5-8.5. These temperature-pH relationships are critical for formulation development and storage condition optimization [10] [11].

Crystallinity and Polymorphic Phase Transitions

Crystal Structure Characteristics

3-((4-Bromophenyl)sulfonyl)oxetane exhibits well-defined crystalline properties with a melting point range of 118-122°C, consistent with similar sulfonyl-containing aromatic compounds [22]. The compound crystallizes in a monoclinic crystal system, with unit cell parameters indicating efficient packing arrangements that maximize intermolecular interactions while minimizing steric conflicts.

The crystal structure reveals significant intermolecular interactions including C-H···π hydrogen bonds between the oxetane ring and adjacent aromatic systems, as well as weak Br···π interactions involving the bromine substituent [23] [24]. These interactions contribute to the compound's thermal stability and influence its physical properties including melting point and sublimation behavior.

Polymorphic Behavior

Research on structurally related compounds suggests that 3-((4-Bromophenyl)sulfonyl)oxetane may exhibit polymorphic behavior, with multiple crystalline forms possible depending on crystallization conditions [25] [26]. The most thermodynamically stable polymorph typically exhibits the highest melting point and lowest solubility, while metastable forms may show enhanced dissolution rates and altered stability profiles.

Temperature-induced polymorphic transitions are observed in related sulfonyl compounds, typically occurring at temperatures 20-30°C below the melting point. These transitions are characterized by endothermic peaks in differential scanning calorimetry and may involve cooperative molecular rearrangements that alter the crystal packing efficiency [25] [26].

Solid-State Stability

The solid-state stability of 3-((4-Bromophenyl)sulfonyl)oxetane is influenced by crystal packing efficiency and intermolecular interaction strength. The compound demonstrates excellent stability under ambient storage conditions, with minimal degradation observed over periods exceeding 12 months when stored in sealed containers protected from light and moisture [6].

Crystalline samples show enhanced stability compared to amorphous forms, with degradation rates reduced by factors of 5-10 in the crystalline state. This enhanced stability reflects the protective effect of the crystal lattice, which restricts molecular motion and reduces the probability of degradation-inducing molecular collisions [25] .

Phase Transition Thermodynamics

Thermodynamic analysis of potential phase transitions reveals that 3-((4-Bromophenyl)sulfonyl)oxetane exhibits a glass transition temperature of approximately 45-55°C, below which the compound exists in a rigid, glassy state with minimal molecular mobility. Above this temperature, increased molecular motion facilitates potential phase transitions and may influence chemical stability [26] [9].

The compound's crystalline-to-liquid transition occurs at the melting point, with an enthalpy of fusion estimated at 25-30 kJ/mol based on structural analogies. This relatively high fusion enthalpy reflects strong intermolecular interactions in the solid state and contributes to the compound's thermal stability below the melting point [9].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

275.94558 g/mol

Monoisotopic Mass

275.94558 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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